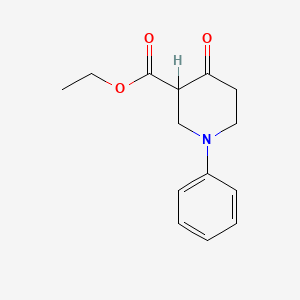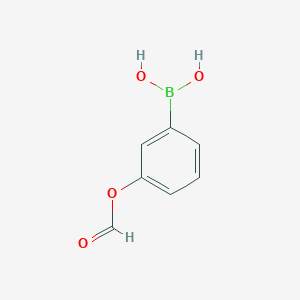
(3-Formyloxyphenyl)boronic acid
描述
“(3-Formyloxyphenyl)boronic acid” is a chemical compound used in scientific research . It is known for its complex molecular structure and offers a wide range of applications, including organic synthesis, pharmaceutical development, and catalysis.
Synthesis Analysis
Phenylboronic acids, such as “this compound”, are used as synthetic intermediates in organic synthesis . The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) using the DFT/B3LYP method with the 6-311++G (d, p) basis set .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using various methods. According to theoretical calculation results, the C3 conformation was found more stable than other conformations . The compounds were investigated using FT-IR (4000–400 cm –1), dispersive Raman (4000–40 cm –1) spectroscopy, and theoretical DFT/B3LYP/6-311++G (d, p) calculations .Chemical Reactions Analysis
Boronic acids, including “this compound”, are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . They can also be used as reaction catalysts . For example, using the concept of boronic acid catalysis (BAC), electrophilic activation of carboxylic acids leads to the formation of amides from amines, as well as cycloadditions and conjugate additions with unsaturated carboxylic acids .Physical and Chemical Properties Analysis
The fundamental physicochemical properties most often used in defining compound quality are molecular weight, heavy atom count, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms, Ro5, PSA or TPSA Dynamic or static total polar surface area, Fsp3 Fraction sp3 carbons = Csp3/C, nAr Count of aromatic rings, Property forecast index (PFI), Chrom log D7.4 + nAr, Intrinsic PFI (iPFI) .作用机制
Target of Action
The primary targets of (3-Formyloxyphenyl)boronic acid are serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .
Mode of Action
This compound interacts with its targets through a reversible coordination profile . As a class of Lewis acids, these compounds can form complexes with Lewis bases like hydroxide anions, and electron-donating groups, like nitrogen or oxygen . This allows the conversion of sp2 trigonal hybridization to tetrahedral sp3 form .
Biochemical Pathways
The compound’s interaction with diols leads to its utility in various sensing applications . It also plays a role in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Boronic acids in general are known for their stability and ease of handling, making them particularly attractive as synthetic intermediates . They are also known for their low toxicity and ultimate degradation into environmentally friendly boric acid .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of serine protease and kinase enzymes, which can potentially slow the growth, progression, and metastasis of tumor cells . In addition, it plays a role in the formation of C–C and C–heteroatom bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the success of the SM coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound’s stability to atmospheric oxidation is considerably superior to that of borinic acids .
安全和危害
未来方向
Boronic acid-based compounds, including “(3-Formyloxyphenyl)boronic acid”, are increasingly utilized in diverse areas of research . This includes their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
生化分析
Biochemical Properties
(3-Formyloxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . The compound interacts with various enzymes and proteins, including serine proteases and kinase enzymes, which are known to increase the growth, progression, and metastasis of tumor cells .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an inhibitor of serine proteases and kinase enzymes . These enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, this compound can influence cell function and potentially slow the growth and progression of tumor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and proteins at the molecular level . It forms stable transition complexes with these biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s reactivity is described by its frontier orbitals, which were identified using theoretical DFT/B3LYP/6-311++G (d,p) calculations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions .
Subcellular Localization
The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
(3-formyloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-5,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKZLXUMUJKVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948374 | |
| Record name | 3-Carboxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25487-66-5 | |
| Record name | Benzeneboronic acid, m-carboxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025487665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


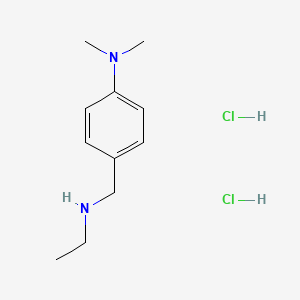

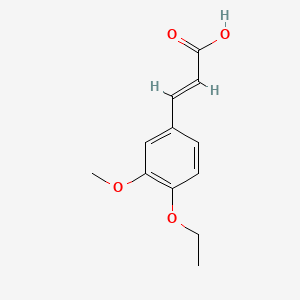
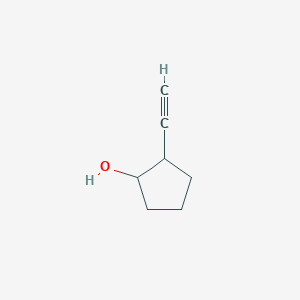
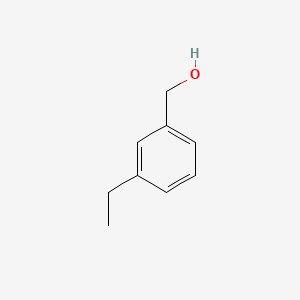
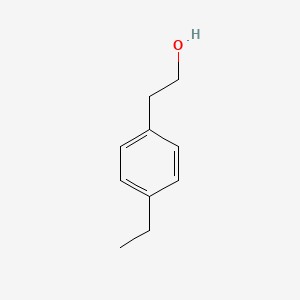
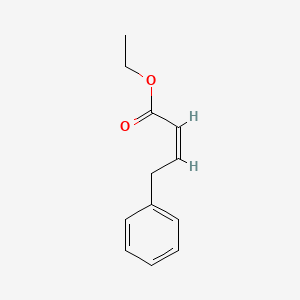

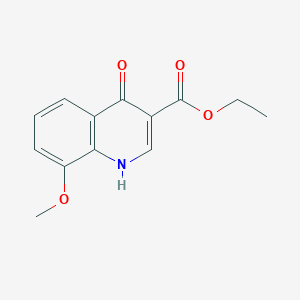
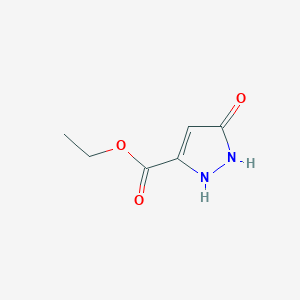

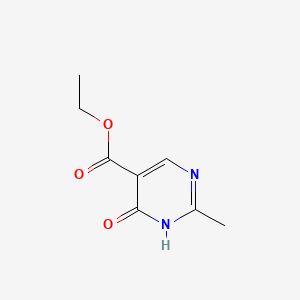
![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3021376.png)
